molecular formula C10H7N3O3S B3051443 3-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 337496-87-4

3-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B3051443
CAS No.: 337496-87-4
M. Wt: 249.25 g/mol
InChI Key: MEDSKVRQASSYGD-UHFFFAOYSA-N
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Description

3-nitro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a nitro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 3-amino-N-(1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in pathogens . The nitro group plays a crucial role in generating reactive intermediates that can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike nitazoxanide and tizoxanide, which are primarily used as antiparasitic agents, this compound has broader applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(12-10-11-4-5-17-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSKVRQASSYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353345
Record name 3-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337496-87-4
Record name 3-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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